A-Z Guide to Structure Elucidation of 2-Methoxy-4-methylquinoline
A-Z Guide to Structure Elucidation of 2-Methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-driven walkthrough for the complete structure elucidation of 2-methoxy-4-methylquinoline. As a senior application scientist, the following narrative is structured to mirror the logical flow of experimental inquiry, blending foundational theory with practical, field-tested insights. Every step is designed to be a self-validating component of the overall analytical workflow, ensuring the final structural assignment is unambiguous and robust.
Introduction
2-Methoxy-4-methylquinoline is a heterocyclic compound belonging to the quinoline family. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in developing novel therapeutic agents.[1] Accurate and unequivocal structure determination is the bedrock of all subsequent research and development, ensuring that biological and chemical findings are correctly attributed. This guide will systematically employ a suite of modern spectroscopic techniques to assemble the molecular structure of 2-methoxy-4-methylquinoline piece by piece.[2]
Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation
Before any detailed structural work can commence, two fundamental questions must be answered: "What is its molecular formula?" and "What is its degree of unsaturation?" Mass spectrometry and basic calculations provide these initial critical insights.
Mass Spectrometry (MS): Determining Molecular Weight
The first step in analyzing an unknown compound is to determine its molecular weight. Electron Ionization Mass Spectrometry (EI-MS) is a classic and effective technique for this purpose.
Expert Insight: For heteroaromatic compounds like quinolines, the molecular ion peak (M⁺) is often quite intense and stable, which simplifies the determination of the molecular mass.[3]
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Expected Result: The molecular formula for 2-methoxy-4-methylquinoline is C₁₁H₁₁NO.[4] The expected exact mass is 173.0841 g/mol , and the nominal molecular weight is 173.21 g/mol .[4] The mass spectrum should show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 173.
Degree of Unsaturation (DoU)
The Degree of Unsaturation, or Index of Hydrogen Deficiency (IHD), indicates the total number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula (CₐHₙNₑOₓ).
-
Formula: DoU = C - (H/2) + (N/2) + 1
-
Calculation for C₁₁H₁₁NO:
-
DoU = 11 - (11/2) + (1/2) + 1
-
DoU = 11 - 5.5 + 0.5 + 1
-
DoU = 7
-
Interpretation: A DoU of 7 is a crucial piece of the puzzle. The quinoline ring system itself (a benzene ring fused to a pyridine ring) accounts for 6 degrees of unsaturation (4 for the double bonds and 2 for the two rings). The remaining degree of unsaturation must be accounted for by the substituents or other ring systems. In this case, the quinoline core accounts for all 7 degrees (5 double bonds and 2 rings). This preliminary calculation strongly supports the presence of a bicyclic aromatic system.
Chapter 2: Spectroscopic Core - Mapping the Carbon-Hydrogen Framework with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] We will use a combination of 1D and 2D NMR experiments to build the structure.[6]
1D NMR Spectroscopy: The Initial Sketch
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¹H NMR Spectroscopy: This experiment provides information about the chemical environment, number, and connectivity of protons.
-
Aromatic Region (δ 7.0-8.5 ppm): Expect to see signals for the five protons on the quinoline core. The substitution pattern will influence their chemical shifts and coupling patterns (doublets, triplets, etc.).
-
Aliphatic Region (δ 2.5-4.5 ppm): Two distinct singlets are expected: one for the methyl group (CH ₃) and one for the methoxy group (OCH ₃). The methyl group attached to the aromatic ring will likely be around δ 2.7 ppm, while the methoxy protons will be slightly more downfield, around δ 4.1 ppm.
-
-
¹³C NMR Spectroscopy: This provides information on the number and electronic environment of unique carbon atoms.
-
Expected Signals: For C₁₁H₁₁NO, we expect to see 11 distinct carbon signals, confirming the molecular formula. These will be in the aromatic region (δ 110-165 ppm) for the quinoline carbons and the aliphatic region (δ 20-60 ppm) for the methyl and methoxy carbons.
-
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides the pieces, 2D NMR shows how they connect.[7] The following experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out the proton-proton connectivities within the aromatic rings.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of which proton is on which carbon.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire structure. It reveals correlations between protons and carbons that are separated by 2-3 bonds.[8] This long-range information is key to:
-
Confirming the quinoline ring structure by observing correlations between protons on one ring and carbons on the other.
-
Placing the substituents. For example, the protons of the methyl group should show a correlation to the C4 carbon, and the protons of the methoxy group should show a correlation to the C2 carbon.
-
The following diagram illustrates the overall workflow for structure elucidation, emphasizing the central role of integrating data from multiple spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Elucidation.
Chapter 3: Confirming Functional Groups and Conjugation
While NMR provides the structural backbone, other spectroscopic methods offer orthogonal confirmation of functional groups and electronic properties.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying specific functional groups by detecting their vibrational frequencies.
-
Expected Absorptions:
-
~3050 cm⁻¹: C-H stretching from the aromatic ring.
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~2950 cm⁻¹: C-H stretching from the aliphatic methyl and methoxy groups.
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.
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~1250 cm⁻¹: C-O stretching from the methoxy group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for characterizing conjugated systems.[10] Quinoline and its derivatives are known to have characteristic UV absorption spectra.[11]
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Expected Result: The UV-Vis spectrum of 2-methoxy-4-methylquinoline in a solvent like ethanol is expected to show multiple absorption bands, characteristic of the π → π* transitions within the extended conjugated system of the quinoline ring.
Chapter 4: The Final Assembly - Integrating the Data
The final step is to synthesize all the collected data into a single, coherent structural assignment. The HMBC data is particularly crucial here for unambiguously placing the substituents.
The diagram below illustrates the key HMBC correlations that would definitively confirm the structure of 2-methoxy-4-methylquinoline.
Caption: Key HMBC correlations for structural confirmation.
Summary of Spectroscopic Data
| Technique | Observation | Interpretation |
| Mass Spec | Molecular ion (M⁺) at m/z = 173 | Molecular Formula: C₁₁H₁₁NO |
| ¹H NMR | Signals in aromatic region, two singlets in aliphatic region | Protons on quinoline core, a methyl group, and a methoxy group |
| ¹³C NMR | 11 distinct carbon signals | Confirms 11 unique carbons in the structure |
| COSY | Correlations between aromatic protons | Defines proton connectivity on the benzene and pyridine rings |
| HSQC | Correlates proton and carbon signals one-to-one | Assigns protons to their directly attached carbons |
| HMBC | Key correlations from -OCH₃ to C2 and -CH₃ to C4 | Unambiguously places the methoxy and methyl substituents |
| IR | Bands at ~1600, ~1250, ~2950 cm⁻¹ | Confirms aromatic C=C/C=N, C-O ether, and aliphatic C-H |
| UV-Vis | Strong absorptions in the UV region | Confirms the presence of an extended conjugated π-system |
By systematically acquiring and interpreting this suite of spectroscopic data, the structure of 2-methoxy-4-methylquinoline can be elucidated with a high degree of confidence, providing a solid foundation for any further research or development activities.
Chapter 5: Experimental Protocols
Trustworthiness through Reproducibility: The validity of any structural elucidation rests on the quality of the experimental data. The following are generalized protocols for obtaining high-quality spectral data for a solid organic compound like 2-methoxy-4-methylquinoline.
Protocol 1: NMR Spectroscopy Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the 2-methoxy-4-methylquinoline sample.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using instrument-specific standard parameters. For HMBC, optimize the long-range coupling constant (e.g., 8 Hz) to enhance correlations.
Protocol 2: Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce a small volume (e.g., 1 µL) of the solution into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.
Protocol 3: IR Spectroscopy (ATR)
-
Sample Placement: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) contributions.
Protocol 4: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol or methanol). Create a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.
References
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MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved January 25, 2026, from [Link]
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PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved January 25, 2026, from [Link]
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National Institutes of Health. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 2-Methoxy-4-methylquinoline. Retrieved January 25, 2026, from [Link]
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Diva-Portal.org. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved January 25, 2026, from [Link]
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YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Retrieved January 25, 2026, from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 25, 2026, from [Link]
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Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved January 25, 2026, from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 25, 2026, from [Link]
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MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved January 25, 2026, from [Link]
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